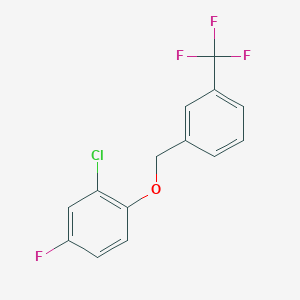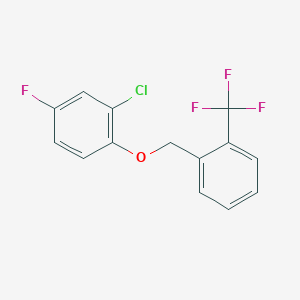![molecular formula C19H16ClNO3 B275765 4-[({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid](/img/structure/B275765.png)
4-[({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is a complex organic compound that features a benzoic acid core with a substituted furan and chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-[({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares a similar benzoic acid core but lacks the substituted furan and chlorophenyl groups.
3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid: Contains a chlorophenyl group but differs in the overall structure and functional groups.
Uniqueness
4-[({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C19H16ClNO3 |
|---|---|
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
4-[[[5-(3-chlorophenyl)furan-2-yl]methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C19H16ClNO3/c20-16-3-1-2-15(10-16)18-9-8-17(24-18)12-21-11-13-4-6-14(7-5-13)19(22)23/h1-10,21H,11-12H2,(H,22,23) |
InChI-Schlüssel |
WRLTZXFNZFQQQQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNCC3=CC=C(C=C3)C(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C[NH2+]CC3=CC=C(C=C3)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


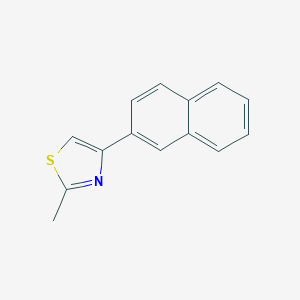
![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)
![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)
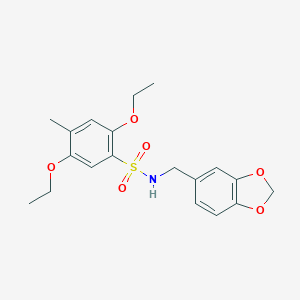
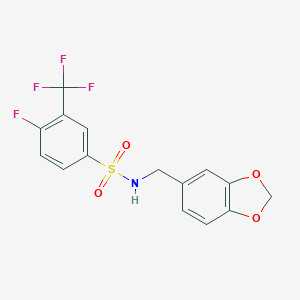
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B275698.png)
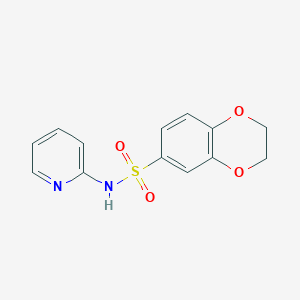
![3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275703.png)

![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)
![1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B275708.png)
![1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene](/img/structure/B275709.png)
